Odor Detection Threshold: ETHP Is Two Orders of Magnitude Less Potent Than ATHP and Four Orders Less Potent Than APY
In wine matrices, the orthonasal odor detection threshold of 2-ethyl-3,4,5,6-tetrahydropyridine (ETHP) is approximately 150 µg/L, whereas 2-acetyltetrahydropyridine (ATHP) exhibits a threshold of ~1.6 µg/L and 2-acetyl-1-pyrroline (APY) exhibits a threshold on the order of ~0.1 ng/L (100 pg/L) [1]. This represents an ~94-fold higher threshold for ETHP compared to ATHP and a >10⁶-fold higher threshold compared to APY. The flavor (taste) threshold of ETHP, however, is reported at approximately 3–5 µg/L, which is comparable to that of ATHP (~5 µg/L) [1]. These data indicate that at sub-odor-threshold concentrations ETHP can still elicit a perceptible taste response, a property that distinguishes it from APY, whose potency is dominated by orthonasal olfaction.
| Evidence Dimension | Odor detection threshold in wine |
|---|---|
| Target Compound Data | ETHP: ~150 µg/L |
| Comparator Or Baseline | ATHP: ~1.6 µg/L; APY: ~0.0001 µg/L (100 pg/L) |
| Quantified Difference | ETHP threshold is ~94× higher than ATHP; >10⁶× higher than APY |
| Conditions | Orthonasal sensory panel evaluation in wine matrix; thresholds compiled from published literature [1] |
Why This Matters
Procurement of ATHP or APY as a surrogate for ETHP in sensory threshold calibration would underestimate the required concentration range by two to six orders of magnitude, invalidating dose-response sensory models.
- [1] Snowdon, E. M., Bowyer, M. C., Grbin, P. R., & Bowyer, P. K. (2006). Mousy Off-Flavor: A Review. Journal of Agricultural and Food Chemistry, 54(18), 6465–6474. https://doi.org/10.1021/jf0528613 View Source
